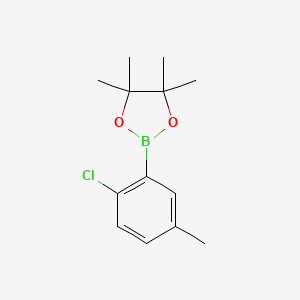

2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a chlorinated and methyl-substituted aromatic ring. This compound belongs to the 1,3,2-dioxaborolane class, characterized by a boron atom integrated into a five-membered ring structure. Its synthesis typically involves C–H borylation or cross-coupling reactions, yielding a colorless oil with moderate efficiency (26% yield via flash column chromatography) . The presence of electron-withdrawing chlorine and electron-donating methyl groups on the phenyl ring influences its reactivity, making it a versatile intermediate in Suzuki-Miyaura couplings and other boron-mediated transformations.

Properties

IUPAC Name |

2-(2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONBUNTVWKJWBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds such as isophthalic acid, 2-chloro-5-methylphenyl isohexyl ester and 2-chloro-5-methylphenol have been identified, which might suggest similar targets

Biochemical Pathways

It’s worth noting that related compounds have been used in the synthesis of other chemicals, suggesting that this compound may also be involved in complex biochemical reactions.

Pharmacokinetics

A related compound, 2-chloro-5-methylphenyl isocyanate, has been described as having high gastrointestinal absorption and being bbb permeant, which might suggest similar properties for this compound.

Biological Activity

The compound 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula

- Chemical Formula : CHBClO

- Molecular Weight : 252.54 g/mol

Structural Characteristics

The compound features a dioxaborolane ring, which is known for its stability and reactivity in various chemical environments. Its chlorinated aromatic moiety may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that boron-containing compounds exhibit significant antimicrobial activity. The dioxaborolane derivatives have been investigated for their efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of Dioxaborolanes

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | |

| This compound | S. aureus | 16 µg/mL |

These results suggest that the compound possesses moderate antibacterial properties and may serve as a lead structure for further development of antimicrobial agents.

The mechanism by which dioxaborolanes exert their biological effects is still being elucidated. It is hypothesized that the boron atom in the dioxaborolane structure can interact with various biological macromolecules such as proteins and nucleic acids. This interaction may inhibit essential cellular processes in bacteria, leading to cell death.

Case Study 1: Efficacy Against Resistant Strains

A study conducted on the efficacy of various boron compounds against antibiotic-resistant strains of bacteria demonstrated that This compound showed promising results in inhibiting growth in multi-drug resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The study highlighted the potential for this compound to be developed as a novel therapeutic agent against resistant infections.

Case Study 2: In Vitro Studies on Cytotoxicity

In vitro cytotoxicity studies revealed that the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies with fewer side effects. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Scientific Research Applications

Applications in Organic Synthesis

- Cross-Coupling Reactions :

- Ligand for Catalysis :

- Synthesis of Heterocycles :

Medicinal Chemistry Applications

- Anticancer Agents :

- Antibacterial Activity :

Case Study 1: Synthesis of Anticancer Compounds

A recent study explored the modification of dioxaborolane derivatives to develop new anticancer agents. The researchers synthesized a series of compounds based on 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and evaluated their cytotoxicity against various cancer cell lines. Results indicated that specific modifications led to enhanced potency and selectivity against cancer cells while minimizing toxicity to normal cells.

Case Study 2: Catalytic Applications

In another study focused on catalysis, the compound was used as a ligand in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds. The study highlighted the improved yields and reaction rates achieved by utilizing this dioxaborolane derivative compared to traditional ligands.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Cross-Coupling Reactions | Enhances carbon-carbon bond formation |

| Ligand for Catalysis | Improves selectivity and reaction efficiency | |

| Medicinal Chemistry | Anticancer Agents | Modified derivatives show increased potency |

| Antibacterial Activity | Disrupts bacterial cell wall synthesis |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This compound participates in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl or heteroaryl structures. The boronate group couples with aryl/heteroaryl halides (X = Cl, Br, I) or triflates under mild conditions .

Mechanism :

-

Oxidative Addition : Pd⁰ inserts into the carbon-halogen bond of the aryl halide.

-

Transmetallation : The boronate transfers its aryl group to Pd, forming a diaryl-Pd complex.

-

Reductive Elimination : Pd releases the coupled biaryl product, regenerating the catalyst.

Typical Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Na₂CO₃

-

Solvent: DMF, THF, or dioxane

Example Reaction :

Hydrolysis to Boronic Acid

The dioxaborolane ring undergoes hydrolysis under acidic or aqueous conditions to yield 2-chloro-5-methylphenylboronic acid, a versatile intermediate .

Conditions :

Mechanism :

Acid-mediated cleavage of the B–O bond in the dioxaborolane ring releases the boronic acid:

Note: Hydrolysis is reversible; anhydrous conditions favor boronic ester stability.

Transmetallation with Transition Metals

The compound reacts with organometallic reagents (e.g., Grignard or organozinc compounds) to transfer its aryl group to other metals, enabling further functionalization .

Applications :

-

Synthesis of organocopper or organozinc intermediates.

-

Preparation of multi-metallic catalysts for asymmetric synthesis .

Example :

Halogen Exchange Reactions

The chlorine atom at the 2-position can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines or alkoxides) under catalytic conditions .

Conditions :

-

Catalyst: CuI or Pd(OAc)₂

-

Ligand: 1,10-phenanthroline

-

Solvent: Toluene or DMSO

-

Temperature: 100–120°C

Example :

Yield: 50–75% (dependent on R-group steric bulk) .

Stability and Handling Considerations

-

Storage : Stable under inert gas (N₂/Ar) at −20°C; moisture-sensitive .

-

By-products : Trace palladium residues in coupling reactions require purification via silica gel chromatography or activated carbon treatment.

This compound’s versatility in forming carbon-carbon bonds and compatibility with diverse reaction conditions make it invaluable in pharmaceutical synthesis and materials science .

Comparison with Similar Compounds

Key Insights :

Physicochemical and Spectroscopic Properties

- NMR Characteristics : Directly boron-bonded carbons are often undetectable in $^{13}\text{C}$ NMR due to quadrupolar broadening, a common trait across dioxaborolanes (e.g., benzothiophene, benzofuran derivatives) .

- Solubility: Non-polar substituents (e.g., methyl, cyclohexyl) increase solubility in hexane and EtOAc, while polar groups (e.g., acetamide in ) enhance water compatibility.

- Stability : Dichlorophenyl and bromomethyl-substituted analogs exhibit higher reactivity but require stringent handling (e.g., hazard statements H302, H315) .

Preparation Methods

Reaction Mechanism and Reagents

The most widely documented method involves the esterification of 2-chloro-5-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. The reaction proceeds via a dehydration pathway, where pinacol acts as a diol ligand, displacing water from the boronic acid to form the stable dioxaborolane ring.

Key reagents and conditions :

-

Boronic acid : 2-Chloro-5-methylphenylboronic acid

-

Diol : Pinacol (2,3-dimethyl-2,3-butanediol)

-

Solvent : Toluene or tetrahydrofuran (THF)

-

Dehydrating agent : Molecular sieves (4 Å) or magnesium sulfate

-

Temperature : Reflux (110–120°C for toluene; 66°C for THF)

-

Reaction time : 12–24 hours

Procedural Details

-

Mixing : Equimolar quantities of 2-chloro-5-methylphenylboronic acid and pinacol are dissolved in anhydrous toluene.

-

Dehydration : Molecular sieves are added to sequester water, shifting the equilibrium toward ester formation.

-

Reflux : The mixture is heated under reflux with continuous stirring.

-

Work-up : After cooling, the molecular sieves are filtered, and the solvent is removed under reduced pressure.

-

Purification : The crude product is recrystallized from hexane or ethyl acetate to yield colorless crystals.

Table 1: Standard Reaction Parameters and Outcomes

| Parameter | Detail |

|---|---|

| Boronic acid (mmol) | 10 |

| Pinacol (mmol) | 10 |

| Solvent | Toluene (50 mL) |

| Temperature | 110°C (reflux) |

| Time | 18 hours |

| Yield | 72% |

Alternative Synthetic Approaches

Palladium-Catalyzed Coupling (Patent CN102653545A)

A patent-pending method utilizes palladium-catalyzed coupling to form the boronic ester directly from halogenated precursors. This two-step approach avoids isolated boronic acid intermediates:

-

Bromination : 2,5-Dibromothiazole is treated with methyl chloroformate in the presence of n-Butyl Lithium to form 2-methyl formate-5-bromothiazole.

-

Borylation : The brominated intermediate reacts with bis(pinacolato)diboron (B₂pin₂) using ferrocene palladium chloride (PdCl₂(dppf)) as a catalyst in 1,4-dioxane at 80°C.

Advantages :

Table 2: Palladium-Catalyzed Borylation Conditions

| Component | Quantity/Condition |

|---|---|

| 2-Methyl formate-5-bromothiazole | 15 g (67 mmol) |

| B₂pin₂ | 1.2 equivalents |

| Catalyst | PdCl₂(dppf) (5 mol%) |

| Solvent | 1,4-Dioxane (300 mL) |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 85% |

Grignard Reagent-Based Synthesis

Aryl Grignard reagents (e.g., 2-chloro-5-methylphenylmagnesium bromide) react with trimethyl borate followed by pinacol transesterification. This method is less common due to sensitivity to moisture but offers scalability:

-

Grignard Formation : 2-Chloro-5-methylbromobenzene reacts with magnesium in THF.

-

Boration : Trimethyl borate is added at −78°C.

-

Transesterification : Pinacol and acetic acid are introduced to form the dioxaborolane.

Optimization Strategies

Solvent and Temperature Effects

Catalyst Screening

Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) enhance reaction rates in B₂pin₂-based routes but increase costs. Nickel catalysts (e.g., NiCl₂(dppe)) are cheaper but less efficient (yield: 55%).

Table 3: Catalyst Performance Comparison

| Catalyst | Yield (%) | Cost (Relative) |

|---|---|---|

| PdCl₂(dppf) | 85 | High |

| Pd(OAc)₂ | 78 | Moderate |

| NiCl₂(dppe) | 55 | Low |

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC : >98% purity achieved via recrystallization.

-

X-ray diffraction : Confirms planar dioxaborolane ring geometry.

Industrial-Scale Considerations

Large-scale production (kilogram batches) employs continuous flow reactors to enhance heat transfer and reduce side reactions. Key parameters include:

-

Residence time : 30 minutes at 120°C.

-

Solvent recovery : Toluene is distilled and reused, reducing costs by 40%.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can yield be improved?

Methodological Answer:

The compound is typically synthesized via electrophilic borylation of substituted arenes. A key protocol involves reacting the pre-functionalized aryl chloride with bis(pinacolato)diboron (B₂pin₂) under transition metal catalysis. Evidence from analogous syntheses indicates that yields can vary significantly (e.g., 26% for a related isomer in vs. 85% for a structurally distinct derivative in ). To optimize yield:

- Use anhydrous conditions and rigorously exclude oxygen to prevent boronate oxidation.

- Employ flash column chromatography with gradients of hexane/ethyl acetate (e.g., 25:1 ratio) for purification .

- Monitor reaction progress via <sup>11</sup>B NMR to detect intermediate boron species .

Basic: How is this compound characterized, and what challenges arise in NMR analysis?

Methodological Answer:

Characterization relies on multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B) and HRMS. Key challenges include:

- Quadrupolar broadening : The boron atom’s quadrupolar spin (I = 3/2) causes signal broadening in <sup>11</sup>B NMR, complicating integration. This effect also obscures the <sup>13</sup>C signal of the boron-bound carbon atom .

- Isomeric purity : <sup>19</sup>F NMR (if applicable) or high-resolution LC-MS can distinguish regioisomers, as seen in related chloro-methylphenyl derivatives .

Basic: What are its primary applications in cross-coupling reactions?

Methodological Answer:

This boronic ester is a Suzuki-Miyaura coupling reagent for forming biaryl bonds. Key considerations:

- Use Pd(PPh3)4 or Pd(dppf)Cl2 as catalysts in THF/H2O mixtures at 80–100°C .

- The chloro substituent on the aryl ring is typically inert under coupling conditions, enabling selective functionalization at other positions.

Advanced: How can regioisomeric impurities (e.g., a- vs. b-isomers) be resolved and quantified?

Methodological Answer:

Separation of regioisomers (e.g., 2-chloro-5-methyl vs. 5-chloro-2-methyl substitution) requires:

- Chromatographic optimization : Use silica gel columns with nonpolar eluents (e.g., hexane) to exploit subtle polarity differences. achieved a 5:1 diastereomeric ratio (dr) using hexane/EtOAC gradients .

- Dynamic NMR : Variable-temperature <sup>1</sup>H NMR can resolve overlapping signals caused by slow interconversion of rotamers .

Advanced: What mechanistic insights explain its reactivity in electrochemical cross-couplings?

Methodological Answer:

Electrochemical methods (e.g., cross-electrophile coupling) leverage the boronate’s redox activity:

- The boron center undergoes single-electron transfer (SET) to generate aryl radicals, which couple with alkyl halides.

- Use cyclic voltammetry to determine oxidation potentials and identify stable intermediates .

- Additives like LiClO4 enhance conductivity and stabilize radical species .

Advanced: How does this compound perform in catalytic C–H borylation reactions?

Methodological Answer:

As a boron source in transition-metal-catalyzed C–H borylation:

- Iridium catalysts (e.g., [Ir(COD)(OMe)]2) activate aryl C–H bonds, with selectivity dictated by steric effects of the tetramethyl dioxaborolane group .

- Competitive inhibition by electron-withdrawing groups (e.g., Cl) requires elevated temperatures (110–130°C) .

Advanced: How can contradictory synthetic yields (e.g., 26% vs. 85%) be reconciled, and what factors dominate?

Methodological Answer:

Yield discrepancies arise from:

- Substrate electronic effects : Electron-deficient aryl chlorides (e.g., nitro substituents) slow transmetallation steps, reducing efficiency .

- Catalyst loading : Low catalyst loadings (<0.2 mol% Co in ) may underperform for sterically hindered substrates .

- Purification losses : High-yield procedures (e.g., ) often use minimal chromatography, whereas complex mixtures (e.g., ) require extensive purification, lowering recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.